N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-4-29-18-11-8-12-19-21(18)23-22(30-19)25(15-14-24(2)3)20(26)13-16-31(27,28)17-9-6-5-7-10-17;/h5-12H,4,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQSHYSZRJHXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a thiazole moiety and a sulfonamide group, which may contribute to its diverse biological effects.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₉H₂₃ClN₄O₃S
- Molecular Weight : 426.93 g/mol
- Key Functional Groups :
- Dimethylaminoethyl group
- Ethoxy-substituted benzo[d]thiazole
- Phenylsulfonyl group
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on various thiazole derivatives demonstrated their ability to inhibit the proliferation of cancer cells, particularly in lung cancer cell lines such as A549 and HCC827. The mechanism of action often involves the modulation of key cellular pathways, including apoptosis and cell cycle regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Degradation : The compound has been shown to interfere with the ubiquitin-proteasome pathway, which is crucial for maintaining cellular protein homeostasis. This interference can lead to the accumulation of pro-apoptotic factors, thereby promoting cancer cell death.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, particularly in the minor groove of AT-rich regions, which can disrupt replication and transcription processes essential for cancer cell survival .
In Vitro Studies
In vitro studies conducted on human lung cancer cell lines revealed that the compound exhibited cytotoxic effects with varying degrees of potency. For example:
- A549 Cell Line : IC50 = 6.26 ± 0.33 μM in 2D assays.
- HCC827 Cell Line : IC50 = 20.46 ± 8.63 μM in 3D assays.
These findings suggest that the compound's effectiveness may be influenced by the cellular environment, with enhanced activity observed in two-dimensional cultures compared to three-dimensional settings .
Antimicrobial Activity
Beyond its antitumor potential, the compound also exhibits antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating that it could serve as a dual-action agent in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(5-methylthiazol-2-yl)acetamide | Contains a methyl group on thiazole | Potentially different biological activity due to methyl substitution |
| N,N-Dimethyl-4-fluoroaniline | Simple aniline derivative | Lacks complex thiazole structure |
| 4-Ethoxy-N,N-dimethylaniline | Similar amine structure | Absence of thiazole ring limits pharmacological diversity |
The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with coupling the benzo[d]thiazole core with dimethylaminoethyl and phenylsulfonyl moieties. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is used to enhance reactant solubility .
- Reaction conditions : Refluxing at controlled temperatures (e.g., 80–100°C) with catalytic glacial acetic acid to drive amide bond formation .
- Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/DCM mixtures) to achieve >95% purity. Analytical techniques like NMR and HPLC are critical for verifying purity .
Q. Which spectroscopic methods are most effective for structural characterization?
Standard protocols include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- FT-IR : To identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and tertiary amine (C-N stretch at ~1250 cm⁻¹) .
Q. How can initial biological activity screening be designed?
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or cell viability tests (e.g., MTT assay) to evaluate inhibition of target proteins (e.g., kinases) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict stability and nucleophilic/electrophilic sites. For example, the phenylsulfonyl group’s electron-withdrawing nature may enhance electrophilicity at the propanamide linkage .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The ethoxybenzo[d]thiazole moiety’s planar structure may facilitate π-π stacking with aromatic residues in active sites .
Q. How can contradictory data on biological activity be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. methoxy on the benzothiazole) and compare activity trends .
- Meta-analysis : Aggregate data from multiple studies to identify consensus targets. For instance, conflicting IC₅₀ values may arise from assay variability (e.g., ATP concentration in kinase assays) .
Q. What advanced techniques assess stability under physiological conditions?
- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) over 24–72 hours. The dimethylaminoethyl group may hydrolyze at low pH, requiring pH-adjusted formulations .
- Accelerated stability studies : Store the compound at 40°C/75% relative humidity for 1–3 months to predict shelf-life .
Q. How can structure-activity relationships (SAR) be quantitatively modeled?
- 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to correlate spatial electrostatic/hydrophobic fields with activity. For example, the phenylsulfonyl group’s orientation may dominate hydrophobic interactions .
- Machine learning : Train models on datasets of analogous compounds to predict activity based on descriptors like logP and topological polar surface area .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
